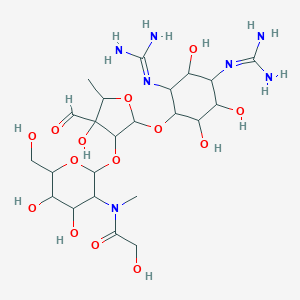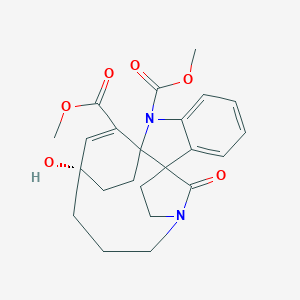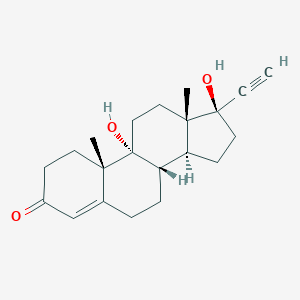
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, also known as 17-EDHC, is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of the natural steroid hormone, testosterone, and has been shown to possess a variety of biochemical and physiological effects. In
科学的研究の応用
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of osteoporosis, male contraception, and as a performance-enhancing drug in sports.
作用機序
The mechanism of action of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is not fully understood, but it is thought to be similar to that of testosterone. This compound is believed to bind to androgen receptors in the body, which can lead to a variety of physiological responses. It has also been shown to inhibit the activity of certain enzymes, such as aromatase and 5-alpha reductase, which are involved in the metabolism of testosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one are diverse and have been studied extensively in scientific research. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in lab experiments is its ability to selectively target androgen receptors, which can lead to more specific and controlled results. However, one limitation of this compound is its potential to interact with other hormones and enzymes in the body, which can lead to unintended effects.
将来の方向性
There are many potential future directions for the use of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a male contraceptive, as it has been shown to suppress sperm production. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one.
In conclusion, 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the potential of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, it is clear that this compound has many exciting applications in the field of biomedical research.
合成法
The synthesis of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one involves the modification of testosterone through the addition of an ethynyl group at the 17th carbon position and hydroxylation at the 9th and 17th positions. This modification is typically achieved through the use of chemical reagents and catalysts, such as lithium diisopropylamide (LDA) and copper(II) acetate.
特性
CAS番号 |
116256-39-4 |
|---|---|
製品名 |
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one |
分子式 |
C41H28N6Na4O17S4 |
分子量 |
328.4 g/mol |
IUPAC名 |
(8S,9R,10S,13S,14S,17R)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 |
InChIキー |
UGLZRWDRJDINHF-HXIANDDZSA-N |
異性体SMILES |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
正規SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
同義語 |
17-ethynyl-9,17-dihydroxyandrost-4-en-3-one EtdiOHandrostene-3-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








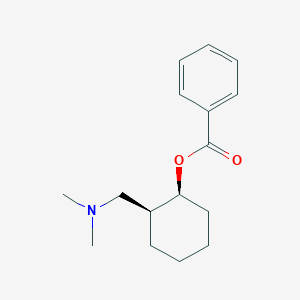


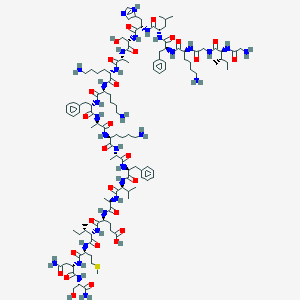
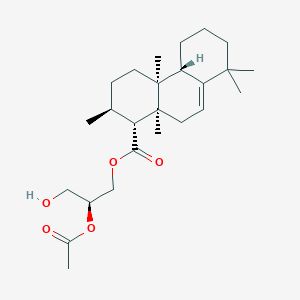
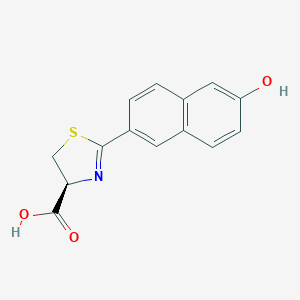
![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)
